4-(4-Bromophenoxy)-1-cyclobutylpiperidine
Overview
Description
4-(4-Bromophenoxy)-1-cyclobutylpiperidine is an organic compound that features a piperidine ring substituted with a cyclobutyl group and a bromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)-1-cyclobutylpiperidine typically involves the following steps:
Preparation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Formation of 4-(4-bromophenoxy)cyclobutane: This intermediate is synthesized by reacting 4-bromophenol with cyclobutyl bromide in the presence of a base such as potassium carbonate.
Cyclization to form this compound: The final step involves the reaction of 4-(4-bromophenoxy)cyclobutane with piperidine under suitable conditions, often using a solvent like dimethylformamide (DMF) and a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenoxy)-1-cyclobutylpiperidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the piperidine ring or the bromophenoxy group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve heating in a polar aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Major Products
Nucleophilic substitution: Products include azides, nitriles, and thiols.
Oxidation: Products include ketones, aldehydes, and carboxylic acids.
Reduction: Products include reduced piperidine derivatives and dehalogenated compounds.
Scientific Research Applications
4-(4-Bromophenoxy)-1-cyclobutylpiperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the study of receptor-ligand interactions and as a probe in biochemical assays.
Industrial Applications: The compound is used in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenoxy)-1-cyclobutylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group can enhance binding affinity through halogen bonding, while the piperidine ring provides structural stability. The cyclobutyl group may influence the compound’s conformational flexibility, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenol: A simpler compound with similar reactivity but lacking the piperidine and cyclobutyl groups.
4-(4-Bromophenoxy)benzaldehyde: Contains a benzaldehyde group instead of a piperidine ring.
1-(4-Bromophenoxy)-4-(4-fluorophenyl)piperazine: A piperazine derivative with a similar bromophenoxy group.
Uniqueness
4-(4-Bromophenoxy)-1-cyclobutylpiperidine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclobutyl group distinguishes it from other bromophenoxy derivatives, potentially offering unique interactions and applications in various fields.
Properties
IUPAC Name |
4-(4-bromophenoxy)-1-cyclobutylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO/c16-12-4-6-14(7-5-12)18-15-8-10-17(11-9-15)13-2-1-3-13/h4-7,13,15H,1-3,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNWLGIKFAWLEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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